Sumatriptan-d6 N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

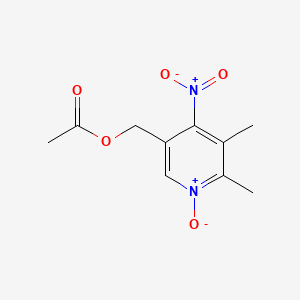

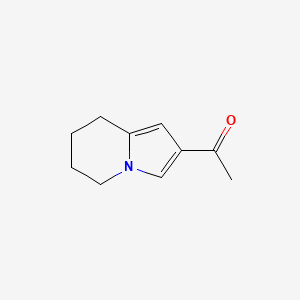

Sumatriptan-d6 N-Oxide is a labelled degradation product of the antimigraine drug Sumatriptan . It is also known by other synonyms such as 3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide .

Molecular Structure Analysis

The molecular formula of this compound is C14H15D6N3O3S . The exact mass is 317.44 . The structure includes a sumatriptan core with an oxide group attached to the dimethyl-d6 group .

Applications De Recherche Scientifique

Electrochemical Detection and Analysis

Research on the electrochemical behavior of Sumatriptan has led to the development of sensitive detection methods. For instance, a graphene/gold nanoparticles/Nafion composite modified glassy carbon electrode has been utilized for the subnanomolar determination of Sumatriptan, showcasing the drug's electrochemical properties and facilitating its quantification in pharmaceutical formulations and biological samples (Bankim J. Sanghavi et al., 2014). Similarly, the electrochemical oxidation of Sumatriptan on modified carbon paste electrodes indicates the drug's irreversible oxidation mechanism, providing a basis for the development of electrochemical sensors (M. Amiri et al., 2011).

Drug Delivery Systems

Sumatriptan's interaction with novel drug delivery systems, such as graphene oxide (GO) and chitosan/tripolyphosphate/graphene oxide hydrogel, has been explored for controlled release applications. These studies investigate the adsorption mechanism and release kinetics of Sumatriptan, offering insights into the design of more efficient drug delivery methods (Z. Jafari et al., 2020).

Therapeutic Applications Beyond Migraine

Beyond its primary use for migraine, Sumatriptan has been studied for its potential in treating various conditions. For example, it has been shown to increase skin flap survival in rats, suggesting a novel application in plastic surgery and tissue repair through activation of 5HT1b/1d receptors and mediation by the nitric oxide pathway (Amir Dehdashtian et al., 2019). This highlights Sumatriptan's vasodilatory effects at lower concentrations and its potential in enhancing tissue viability.

Mécanisme D'action

Target of Action

Sumatriptan-d6 N-Oxide, like its parent compound Sumatriptan, primarily targets the serotonin (5-HT) receptors , specifically the 5-HT1B and 5-HT1D subtypes . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The activation of these receptors plays a crucial role in the treatment of migraines and cluster headaches .

Mode of Action

As a selective agonist for 5-HT1B and 5-HT1D receptors, this compound binds to these receptors, leading to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .

Biochemical Pathways

The activation of 5-HT1B and 5-HT1D receptors by this compound affects the serotonin pathway , leading to vasoconstriction and reduced inflammation . Additionally, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury by modulating the inflammatory responses and endothelial NOS activity .

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to be similar to those of Sumatriptan. Sumatriptan is known for its rapid absorption with a median tmax of 20 minutes . Its bioavailability is relatively low, ranging from 14% to 74% . The elimination half-life of Sumatriptan ranges from 2 hours to 25 hours .

Result of Action

The result of this compound’s action is the relief of migraine and cluster headache symptoms. This is achieved through the vasoconstriction of extracerebral blood vessels and the reduction of neurogenic inflammation . Moreover, it has been suggested that Sumatriptan can protect against myocardial ischaemia–reperfusion injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This suggests that the drug’s action, efficacy, and stability can be influenced by the pH of its environment .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Sumatriptan-d6 N-Oxide can be achieved through the oxidation of Sumatriptan-d6 using an oxidizing agent.", "Starting Materials": [ "Sumatriptan-d6", "Oxidizing agent" ], "Reaction": [ "Dissolve Sumatriptan-d6 in a suitable solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a suitable temperature for a suitable period of time", "Isolate the product by filtration or other suitable method", "Purify the product by recrystallization or other suitable method" ] } | |

| 1346599-50-5 | |

Formule moléculaire |

C14H21N3O3S |

Poids moléculaire |

317.437 |

Nom IUPAC |

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |

Clé InChI |

GRHYJEBKFWDYFD-XERRXZQWSA-N |

SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |

Synonymes |

3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide; GR 112504-d6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)